molecular formula C25H22ClNO4 B2404880 [2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-(4-chlorobenzyl)oxime CAS No. 338749-28-3

[2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-(4-chlorobenzyl)oxime

Cat. No.: B2404880
CAS No.: 338749-28-3
M. Wt: 435.9
InChI Key: UKGQURNMPWDUHZ-IMVLJIQESA-N
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Description

[2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-(4-chlorobenzyl)oxime is a useful research compound. Its molecular formula is C25H22ClNO4 and its molecular weight is 435.9. The purity is usually 95%.
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Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-(4-chlorobenzyl)oxime is of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C25H23ClN2O4
  • Molecular Weight : 445.91 g/mol
  • CAS Number : 338749-26-1

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the cyclopropyl moiety and subsequent functionalization with the benzodioxole and methoxyphenyl groups. The final oxime formation is achieved through reaction with the appropriate chlorobenzyl derivative.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance, a comparative study showed that compounds with similar structures demonstrated moderate to strong activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

CompoundActivity Against E. coliActivity Against S. aureus
Compound AModerateStrong
Compound BStrongModerate
Target CompoundModerateStrong

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including lung cancer cells (A549). The IC50 values for these cell lines ranged from 2.12 μM to 6.75 μM, indicating significant cytotoxic effects .

Cell LineIC50 Value (μM)
A5492.12
HCC8275.13
NCI-H3580.85

The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. Docking studies suggest that it interacts with key amino acid residues in target proteins, leading to altered enzyme activity and subsequent biological effects .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of oxime derivatives demonstrated that compounds structurally related to the target compound showed varying degrees of antibacterial activity, suggesting a structure-activity relationship (SAR) that could guide further development .
  • Cytotoxicity in Cancer Cells : In a recent investigation, the target compound was tested against multiple cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis, particularly in lung cancer models .
  • Pharmacokinetics and Toxicology : Preliminary studies on the pharmacokinetics indicate favorable absorption profiles; however, further toxicological assessments are necessary to evaluate long-term safety and efficacy in vivo.

Properties

IUPAC Name

(Z)-1-[2-(1,3-benzodioxol-5-yl)cyclopropyl]-N-[(4-chlorophenyl)methoxy]-1-(4-methoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c1-28-20-9-4-17(5-10-20)25(27-31-14-16-2-7-19(26)8-3-16)22-13-21(22)18-6-11-23-24(12-18)30-15-29-23/h2-12,21-22H,13-15H2,1H3/b27-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGQURNMPWDUHZ-IMVLJIQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOCC2=CC=C(C=C2)Cl)C3CC3C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\OCC2=CC=C(C=C2)Cl)/C3CC3C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.